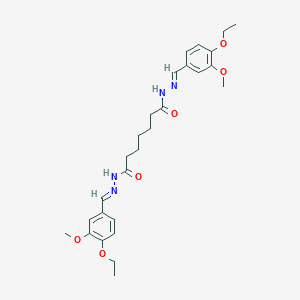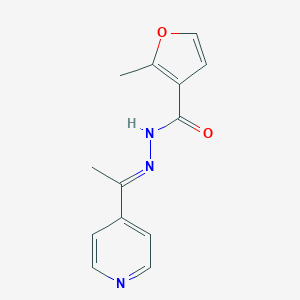![molecular formula C17H18Cl2N2O B449339 3,4-dichloro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide](/img/structure/B449339.png)
3,4-dichloro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic decane structure fused with a benzohydrazide moiety, which contributes to its distinctive chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This core is then functionalized with a benzohydrazide group through a series of reactions, including chlorination and condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dichloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide: Shares a similar tricyclic structure but differs in functional groups.
Tricyclo[3.3.1.1~3,7~]decane derivatives: Compounds with similar tricyclic cores but varying substituents.
Uniqueness
3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide is unique due to its specific combination of a tricyclic decane core and a benzohydrazide moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H18Cl2N2O |
|---|---|
Molekulargewicht |
337.2g/mol |
IUPAC-Name |
N-(2-adamantylideneamino)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C17H18Cl2N2O/c18-14-2-1-11(8-15(14)19)17(22)21-20-16-12-4-9-3-10(6-12)7-13(16)5-9/h1-2,8-10,12-13H,3-7H2,(H,21,22) |
InChI-Schlüssel |
SEAQDLFICCXVQS-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(dimethylamino)benzylidene]-2-(2,4-dimethylanilino)butanohydrazide](/img/structure/B449260.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]nonanohydrazide](/img/structure/B449261.png)
![2-({5-[(4-methoxyanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[1-(4-methylphenyl)ethylidene]propanohydrazide](/img/structure/B449262.png)
![2-(3-bromoanilino)-N'-{2-[(4-bromobenzyl)oxy]benzylidene}butanohydrazide](/img/structure/B449263.png)

![5-bromo-N'-[(E)-cyclohex-3-en-1-ylmethylidene]furan-2-carbohydrazide](/img/structure/B449267.png)

![ETHYL 4-{[2-(2-BROMO-6-METHOXY-4-{[(Z)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETYL]AMINO}BENZOATE](/img/structure/B449269.png)
![N'-[2-(trifluoromethyl)benzylidene]-1H-indole-3-carbohydrazide](/img/structure/B449270.png)

![2-{4-nitrophenyl}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B449274.png)
![ethyl (4-{(Z)-[2-(3-bromophenyl)hydrazinylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B449275.png)
![2-(4-iodo-2-methylanilino)-N'-[(6-methyl-2-pyridinyl)methylene]acetohydrazide](/img/structure/B449280.png)
